4-Methyloctanoic acid

Flavor chemistry Sensory science Dairy aroma

4-Methyloctanoic acid (4-Me-8:0; hircinoic acid) is a chiral, 4-alkyl-branched, medium-chain fatty acid (C9H18O2, MW 158.24 g/mol) classified as a medium-chain fatty acid. It exists as a colorless to pale-yellow liquid at 20 °C (density ~0.91 g/mL, boiling point ~149 °C at 22 mmHg) and is recognized by FEMA (GRAS and JECFA (Flavor No.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 54947-74-9
Cat. No. B109220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyloctanoic acid
CAS54947-74-9
Synonyms4-Methyloctanoic Acid;  4-Methylcaprylic Acid; 
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCC(C)CCC(=O)O
InChIInChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
InChIKeyLEGGANXCVQPIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyloctanoic Acid (CAS 54947-74-9) – Procurement & Selection Baseline for a Branched-Chain Medium-Chain Fatty Acid


4-Methyloctanoic acid (4-Me-8:0; hircinoic acid) is a chiral, 4-alkyl-branched, medium-chain fatty acid (C9H18O2, MW 158.24 g/mol) classified as a medium-chain fatty acid [1]. It exists as a colorless to pale-yellow liquid at 20 °C (density ~0.91 g/mL, boiling point ~149 °C at 22 mmHg) and is recognized by FEMA (GRAS 3575) and JECFA (Flavor No. 271) as a flavoring agent [2]. The compound is a character-impact aroma compound responsible for the goaty/muttony flavor of sheep and goat milk, meat, and dairy products [3]. It also serves as the major aggregation pheromone component of Oryctes rhinoceros beetles and has demonstrated significant antiepileptic activity [4].

Why In-Class 4-Alkyl-Branched Fatty Acids Cannot Be Generically Substituted for 4-Methyloctanoic Acid


4-Methyloctanoic acid belongs to a family of 4-alkyl-branched fatty acids that includes 4-ethyloctanoic acid, 4-methylnonanoic acid, and 4-methylhexanoic acid; however, each congener exhibits distinct olfactory thresholds, enantiomeric compositions, species-dependent tissue concentrations, and biological potencies that preclude simple interchange [1]. Even small structural modifications—such as methyl versus ethyl branching at the 4-position or chain-length variation by a single methylene group—produce up to 90-fold differences in odor threshold, divergent 4-Me-8:0/4-Et-8:0 ratios across ruminant species, and complete reversal of enantiomeric dominance in natural versus synthetic sources [2]. Consequently, sensory fidelity in flavor applications, pheromone specificity in agricultural pest control, and pharmacological potency in antiepileptic research all collapse under generic substitution [3]. The quantitative evidence below establishes exactly where 4-methyloctanoic acid differs from its nearest analogs and why procurement decisions must be compound-specific.

4-Methyloctanoic Acid – Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Odor Threshold in Aroma-Blank Matrix: 4-Methyloctanoic Acid vs. 4-Ethyloctanoic Acid

In a head-to-head sensory evaluation using an aroma-blank matrix, 4-methyloctanoic acid (4-Me-8:0) exhibited an odor threshold of 118 μg/kg, whereas its direct analog 4-ethyloctanoic acid (4-Et-8:0) showed a threshold of 41 μg/kg [1]. This represents a 2.88-fold lower threshold (higher potency) for the ethyl-branched congener. Despite 4-Me-8:0 being present at higher absolute concentrations in all goat and sheep dairy samples, the lower threshold of 4-Et-8:0 results in its calculated flavor contribution exceeding 76% [2]. For procurement decisions in flavor formulation, this quantitative threshold difference means that substituting 4-Et-8:0 for 4-Me-8:0 (or vice versa) will not simply shift intensity but will fundamentally alter the goaty/muttony character, as the two compounds also exhibit distinct perceptual interaction patterns with other key aroma compounds [1].

Flavor chemistry Sensory science Dairy aroma

Detection Threshold in Minced-Meat Matrix: 4-Methyloctanoic Acid vs. 4-Methylnonanoic Acid

In a classic organoleptic study directly correlating volatile acid concentrations with sensory perception in cooked mince-meat, 4-methyloctanoic acid (hircinoic acid) exhibited a threshold detection level of approximately 0.5 ppm, while its one-carbon-longer congener 4-methylnonanoic acid showed a threshold of approximately 45 ppm in the same matrix [1]. This 90-fold difference establishes that chain-length extension by a single methylene group at the carboxyl terminus dramatically reduces olfactory potency within the same branched-chain fatty acid class. The study further demonstrated that the 'goaty' odor note was specifically correlated with 4-methyloctanoic acid presence and not with 4-methylnonanoic acid [1].

Meat flavor Organoleptic analysis Goaty odor

Antiepileptic Potency in In Vitro Seizure Model: 4-Methyloctanoic Acid vs. Valproic Acid

In an in vitro acute rat seizure model, 4-methyloctanoic acid demonstrated approximately threefold enhanced potency for seizure protection compared to valproic acid (VPA), the most widely prescribed antiepileptic drug worldwide [1]. Nonanoic acid (straight-chain C9) showed comparable enhancement, confirming that the branched 4-methyl substitution pattern is a critical structural determinant for this pharmacological activity. Importantly, this potency difference was quantified in a mammalian synaptic release model following initial screening in the Dictyostelium phosphoinositide reduction assay, providing cross-species validation [1]. Further work established that 4-methyloctanoic acid is not only more potent than VPA but also provides neuroprotective effects similar to VPA, suggesting a superior therapeutic index profile [2].

Epilepsy pharmacology Medium-chain fatty acids Seizure control

Species-Dependent Concentration Ratios in Dairy: 4-Methyloctanoic Acid vs. 4-Ethyloctanoic Acid in Goat vs. Sheep Milk

Quantitative GC/MS analysis of 4-methyloctanoic acid (4-Me-8:0) and 4-ethyloctanoic acid (4-Et-8:0) in milk and cheese revealed distinct species-specific concentration profiles. Goat milk and cheese contained higher total concentrations (190–480 μg/g milk fat) with smaller 4-Me-8:0/4-Et-8:0 ratios of 1.4–2.7, whereas sheep milk and cheese contained lower total concentrations (78–220 μg/g milk fat) with substantially larger ratios of 15–42 [1]. In all samples, 4-Me-8:0 concentration exceeded that of 4-Et-8:0; however, the lower flavor threshold of 4-Et-8:0 meant its contribution to overall flavor exceeded 76% in all dairy products tested [1]. These species-dependent concentration profiles were corroborated by subcutaneous adipose tissue analysis showing 23–88 μg/g 4-Me-8:0 versus 13–26 μg/g 4-Et-8:0 across three sheep breeds [2].

Dairy science Species authentication Flavor precursor

Enantiomeric Composition of Natural vs. Synthetic 4-Methyloctanoic Acid: (R)-Enantiopurity in Ruminant Tissues

Enantioselective gas chromatography with modified cyclodextrin stationary phases revealed that 4-methyloctanoic acid (4-Me-8:0) occurs as a single enantiomer—specifically (R)-4-Me-8:0—in goat and sheep milk, dairy products, and subcutaneous adipose tissue [1]. This enantiopurity stands in stark contrast to commercially available synthetic 4-methyloctanoic acid, which is typically supplied as the racemic (R,S)-(±) mixture . The biological origin of this enantiopurity is further supported by the fact that (R)-selective esterification with Candida antarctica lipase B can resolve racemic 4-Me-8:0 to yield enantiopure (R)-4-Me-8:0 [2]. Asymmetric synthesis approaches have achieved (R)- and (S)-4-methyloctanoic acid in 93–94% enantiomeric excess (ee), providing access to both individual enantiomers for studies of enantiomer-specific aroma intensity differences [3].

Chiral analysis Enantioselective GC Natural vs. synthetic differentiation

Comparative Aroma-Enhancing Efficacy in Complex Food Matrix: Perceptual Interaction Differences

Aroma addition tests in Yunnan goat milk cake demonstrated that 4-methyloctanoic acid and 4-ethyloctanoic acid, when individually added, strengthened the 'goaty' odor by factors of 1.11 and 1.18, respectively [1]. However, the two 4-alkyl branched-chain fatty acids exhibited a synergistic effect when combined, enhancing the goaty sensory property beyond the sum of their individual contributions [1]. Furthermore, addition of either 4-alkyl BCFA significantly reduced the intensity of milky, fruity, nutty, and cheesy odors by a factor of 0.76–0.83, a perceptual suppression effect that would not be predicted from simple threshold data alone [1]. This sensory interaction profile is compound-specific and would not be replicated by substituting 4-methyloctanoic acid with 4-ethyloctanoic acid or other branched-chain fatty acids.

Perceptual interaction Sensory synergy Flavor modulation

Validated Research and Industrial Application Scenarios for 4-Methyloctanoic Acid Based on Quantitative Differentiation Evidence


Goat and Sheep Dairy Product Flavor Authenticity: Analytical Standard for Species Authentication

The 10- to 15-fold difference in 4-Me-8:0/4-Et-8:0 ratios between goat (1.4–2.7) and sheep (15–42) milk fat [1], combined with the (R)-enantiopurity of naturally occurring 4-Me-8:0 [2], establishes 4-methyloctanoic acid as a mandatory analytical standard for GC/MS-based species authentication of dairy products. Procurement of high-purity (>98%) 4-methyloctanoic acid is essential for constructing calibration curves for quantitative determination of this biomarker in commercial goat and sheep cheeses, where mislabeling has economic and regulatory consequences.

Structure–Activity Relationship Studies in Antiepileptic Drug Discovery: Lead Scaffold with Threefold VPA Potency Advantage

The approximately threefold enhanced seizure protection potency of 4-methyloctanoic acid relative to valproic acid in an in vitro acute rat seizure model [1], combined with demonstrated neuroprotective effects comparable to VPA [2], positions this compound as a high-value scaffold for medicinal chemistry SAR programs. Procurement of both racemic and enantiomerically enriched (93–94% ee) forms [3] enables systematic investigation of stereochemistry-dependent pharmacological activity and off-target profiling.

Precision Flavor Formulation: Sub-ppm Threshold Calibrant for Mutton/Goaty Character Impact Modulation

With a detection threshold of approximately 0.5 ppm in mince-meat (90-fold lower than 4-methylnonanoic acid at ~45 ppm) [1] and an odor threshold of 118 μg/kg in aroma-blank matrix (2.88-fold higher than 4-ethyloctanoic acid) [2], 4-methyloctanoic acid requires extremely precise dosing in flavor formulations. The compound-specific perceptual suppression of milky, fruity, nutty, and cheesy notes (factor 0.76–0.83) [2] further demands accurate single-compound calibration rather than reliance on analog substitution. Procurement of FG (Food Grade, ≥98%) material with defined enantiomeric specification is critical for reproducible sensory outcomes.

Oryctes Rhinoceros Beetle Pheromone Research: Aggregation Pheromone Component for Olfactory Trapping

4-Methyloctanoic acid is identified as a major aggregation pheromone component of Oryctes rhinoceros beetles, a devastating pest of coconut and oil palm plantations [1]. Its ethyl ester (ethyl 4-methyloctanoate) is the primary active component, making the free acid a key synthetic intermediate [2]. Asymmetric synthesis providing both enantiomers in 93–94% ee [3] enables investigation of enantiomer-specific pheromone activity, which is crucial for developing species-selective olfactory trapping systems that minimize off-target ecological impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyloctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.